2,6-Diisocyanatotoluene

描述

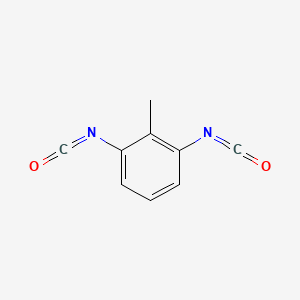

Structure

3D Structure

属性

IUPAC Name |

1,3-diisocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUELTTOHQODFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Record name | TOLUENE-2,6-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026157 | |

| Record name | Toluene-2,6-diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Toluene-2,6-diisocyanate is a liquid. Used in the manufacture of polyurethane foams, elastomers, and coatings; crosslinking agent for nylon 6. (EPA, 1998), Liquid, Colorless to pale-yellow liquid with a sharp, acrid odor; [ACGIH], Colorless to pale-yellow solid or liquid with a pungent odor. | |

| Record name | TOLUENE-2,6-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,3-diisocyanato-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Toluene-2,6-diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/735 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

264 to 271 °F at 18 mmHg (EPA, 1998), BP: 129-133 °C at 18 mm Hg, Specific gravity: 1.22 at 25 °C; BP: 250 °C; FP: 11.3-13.5 °C /80% 2,4:20% 2,6/, 264-271 °F | |

| Record name | TOLUENE-2,6-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-TOLUENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/735 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

270 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998) | |

| Record name | TOLUENE-2,6-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Reaction (NTP, 1992), Decomposes in water, Soluble in acetone, benzene | |

| Record name | TOLUENE-2,6-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-TOLUENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.22 at 77 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998) - Denser than water; will sink, 1.22, 1.2244 at 68 °F | |

| Record name | TOLUENE-2,6-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-TOLUENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/735 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

6 | |

| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/735 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.5 mmHg at 77 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998), 0.02 [mmHg], VP: 0.5 mm Hg at 25 °C /80% 2,4:20% 2,6/, 2.09X10-2 mm Hg at 25 °C, 0.5 mmHg at 77 °F for 80% 2,4:20%; 2,6 TDI mixture | |

| Record name | TOLUENE-2,6-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toluene-2,6-diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-TOLUENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/735 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Commercial toluene diisocyanate typically contains 20% 2,6-toluene diisocyanate. | |

| Record name | 2,6-TOLUENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow liquid ... turns pale yellow on exposure to air | |

CAS No. |

91-08-7, 9019-85-6 | |

| Record name | TOLUENE-2,6-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toluene 2,6-diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Toluene diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Toluenediisocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/26-toluenediisocyanate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, 1,3-diisocyanato-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Toluene-2,6-diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-m-phenylene diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-diisocyanato-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLUENE 2,6-DIISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78243HXH5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-TOLUENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/735 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

68 to 72 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998), 18.3 °C, 68-72 °F | |

| Record name | TOLUENE-2,6-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-TOLUENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/735 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Diisocyanatotoluene: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2,6-diisocyanatotoluene (2,6-TDI). The information is intended for researchers, scientists, and professionals in drug development and polymer chemistry, offering detailed data and methodologies to support advanced research and application.

Chemical Properties

This compound is a significant isomer of toluene diisocyanate, a key component in the production of polyurethanes. Its chemical and physical properties are summarized in the table below. It is important to note that some reported values are for a mixture of 2,4-TDI and 2,6-TDI, as this is a common commercial form.

| Property | Value |

| Molecular Formula | C₉H₆N₂O₂[1] |

| Molecular Weight | 174.16 g/mol [1] |

| CAS Number | 91-08-7[1] |

| Appearance | Colorless to pale-yellow solid or liquid with a pungent odor.[2] |

| Density | 1.225 g/mL at 25 °C |

| Melting Point | 68-72°F (for an 80% 2,4:20% 2,6 TDI mixture)[2] |

| Boiling Point | 264-271°F at 18 mmHg[2] |

| Vapor Pressure | 0.5 mmHg at 77°F (for an 80% 2,4:20% 2,6 TDI mixture)[2] |

| Flash Point | >230 °F |

| Solubility | Reacts with water. Soluble in many organic solvents. |

| InChI | InChI=1S/C9H6N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13/h2-4H,1H3[1] |

| SMILES | CC1=C(C=CC=C1N=C=O)N=C=O[1] |

Chemical Structure

This compound consists of a toluene molecule substituted with two isocyanate (-NCO) groups at the 2 and 6 positions of the benzene ring. The spatial arrangement of these functional groups influences its reactivity, particularly in polymerization reactions.

Caption: Chemical structure of this compound.

Synthesis of this compound

The industrial synthesis of this compound is typically a three-step process starting from toluene.[3][4]

-

Nitration of Toluene: Toluene is treated with a nitrating agent, usually a mixture of nitric acid and sulfuric acid, to produce a mixture of dinitrotoluene (DNT) isomers. The primary products are 2,4-DNT and 2,6-DNT.[3]

-

Reduction of Dinitrotoluene: The mixture of DNT isomers is then reduced to the corresponding toluenediamines (TDA). This is commonly achieved through catalytic hydrogenation using catalysts such as Raney nickel.[3][4]

-

Phosgenation of Toluenediamine: The resulting TDA mixture is reacted with phosgene (COCl₂) to form the diisocyanate. This reaction is typically carried out in an inert solvent.[3][4]

References

An In-depth Technical Guide to 2,6-Diisocyanatotoluene (CAS: 91-08-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Diisocyanatotoluene (2,6-TDI), an aromatic isocyanate with significant industrial applications. This document consolidates essential data on its physicochemical properties, toxicological profile, reactivity, and safe handling protocols, tailored for a scientific audience.

Physicochemical Properties

This compound is a colorless to pale-yellow solid or liquid with a pungent odor.[1] It is one of the two commercially important isomers of toluene diisocyanate, the other being 2,4-TDI.[2] It is often found in mixtures with 2,4-TDI.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₂ | [4][5] |

| Molecular Weight | 174.16 g/mol | [4] |

| Appearance | Colorless to pale-yellow solid or liquid | [1] |

| Odor | Pungent, sharp, acrid | [1][4][6] |

| Boiling Point | 129-133 °C at 18 mmHg | [4] |

| Melting Point | 18.3 °C | [4] |

| Density | 1.22 - 1.23 g/cm³ at 20-25 °C | [4][7][8] |

| Vapor Pressure | 0.0119 hPa at 20 °C | [4] |

| Flash Point | 127 °C (260.6 °F) | [8] |

| Solubility | Decomposes in water. Soluble in acetone, benzene, ethanol, methanol, isopropanol.[4] |

Industrial Applications

2,6-TDI is a crucial chemical intermediate, primarily used in the production of polyurethanes. Its applications extend to:

-

Flexible Polyurethane Foams : A primary component in the manufacturing of foams used in furniture, bedding, and automotive seating.[5][9]

-

Coatings, Adhesives, and Elastomers : Used in the formulation of durable coatings, high-performance adhesives, and flexible elastomers.[5]

-

Sealants and Binders : Employed in various sealant and binder applications.[10]

The reactivity of its two isocyanate groups allows for the formation of polymer chains, creating the versatile polyurethane materials.[2]

Toxicology and Safety

2,6-TDI is classified as a hazardous substance with significant health risks upon exposure.[5][11] It is fatal if inhaled and is a potent respiratory sensitizer.[8][11][12]

Summary of Hazards

| Hazard Type | Description | Reference |

| Acute Inhalation Toxicity | Fatal if inhaled. Causes severe respiratory tract irritation, chest tightness, coughing, and shortness of breath.[3][11][12][13] | |

| Skin Corrosion/Irritation | Causes skin irritation. May lead to an allergic skin reaction (sensitization), rash, and discoloration.[3][11][12][13] | |

| Eye Damage/Irritation | Causes serious eye irritation with symptoms including reddening, tearing, stinging, and swelling. May cause temporary corneal injury.[12][13] | |

| Respiratory Sensitization | May cause allergy or asthma-like symptoms or breathing difficulties if inhaled.[11][12][13] | |

| Carcinogenicity | Suspected of causing cancer. Classified as Group 2B ("possibly carcinogenic to humans") by IARC and A3 ("Confirmed animal carcinogen with unknown relevance to humans") by ACGIH.[13][14] | |

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[11][12] |

Occupational Exposure Limits

| Organization | Limit | Value |

| ACGIH TLV-TWA | Time-Weighted Average (8-hr) | 0.001 ppm (Inhalable fraction and vapor)[13] |

| ACGIH TLV-STEL | Short-Term Exposure Limit | 0.005 ppm (Inhalable fraction and vapor)[13] |

| OSHA PEL | Permissible Exposure Limit (Ceiling) | 0.02 ppm[3] |

Reactivity and Stability

-

Reactivity : 2,6-TDI is highly reactive. The isocyanate (-NCO) functional groups react exothermically with compounds containing active hydrogen, such as water, alcohols, amines, acids, and bases.[2][15]

-

Reaction with Water : Reacts with water to form unstable carbamic acid, which decomposes to form an amine and carbon dioxide (CO₂). This CO₂ evolution can cause a dangerous pressure buildup in sealed containers.[3][15]

-

Hazardous Polymerization : May occur at elevated temperatures (above 160 °C) or in the presence of catalysts, bases, or moisture.[3]

-

Conditions to Avoid : High temperatures, moisture, and contact with incompatible materials.[3][8]

-

Hazardous Decomposition Products : Thermal decomposition can produce highly toxic fumes, including oxides of carbon and nitrogen, and hydrogen cyanide.[12]

Experimental Protocols

Strict adherence to safety protocols is mandatory when handling 2,6-TDI.

Safe Handling and Storage Protocol

-

Engineering Controls : Work exclusively in a well-ventilated area, preferably within a certified laboratory fume hood.[11] Atmospheric concentrations must be kept below established exposure limits.[3]

-

Personal Protective Equipment (PPE) :

-

Respiratory Protection : In case of inadequate ventilation or for emergency operations, wear a MSHA/NIOSH-approved self-contained breathing apparatus (SCBA) or an air-supplied respirator.[3][13]

-

Eye/Face Protection : Wear ANSI-approved chemical safety goggles and a face shield.[3][13]

-

Skin Protection : Wear permeation-resistant gloves (e.g., butyl rubber), an impervious lab coat, and closed-toe shoes.[3][13]

-

-

Handling :

-

Storage :

-

Store in a cool, dry, well-ventilated, and secured area.[11][12]

-

Keep containers tightly closed to protect from moisture.[12] The formation of CO₂ from moisture contamination can lead to a dangerous buildup of pressure.[12]

-

Store away from incompatible materials such as acids, bases, alcohols, and amines.[12]

-

Emergency First Aid Protocol

-

Inhalation : Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[3][15]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and warm water for at least 15 minutes. If the material is sticky, use a waterless cleaner first. Seek medical attention if irritation or a rash occurs.[3][13]

-

Eye Contact : Immediately flush eyes with large amounts of lukewarm water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13]

-

Ingestion : Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[13]

Disposal Protocol

Dispose of contents and containers in accordance with all federal, state, and local environmental regulations.[11] Waste must be handled as hazardous. Consult with a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.[11]

Visualized Workflows and Pathways

Safe Handling Workflow

Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.

Isocyanate-Induced Respiratory Sensitization Pathway

Caption: A simplified pathway illustrating how 2,6-TDI can lead to occupational asthma.

References

- 1. 2,6-TOLUENE-DIISOCYANATE (TDI) | Occupational Safety and Health Administration [osha.gov]

- 2. Toluene diisocyanate - Wikipedia [en.wikipedia.org]

- 3. avitatrade.com [avitatrade.com]

- 4. scent.vn [scent.vn]

- 5. CAS 91-08-7: Toluene 2,6-diisocyanate | CymitQuimica [cymitquimica.com]

- 6. Toluene-2,6-diisocyanate - Hazardous Agents | Haz-Map [haz-map.com]

- 7. cpachem.com [cpachem.com]

- 8. Tolylene-2,6-diisocyanate | 91-08-7 | TCI AMERICA [tcichemicals.com]

- 9. Toluene Diisocyanates (2,4 and 2, 6) - OEHHA [oehha.ca.gov]

- 10. epa.gov [epa.gov]

- 11. carlroth.com [carlroth.com]

- 12. hcc.hanwha.co.kr [hcc.hanwha.co.kr]

- 13. solutions.covestro.com [solutions.covestro.com]

- 14. Toluene Diisocyanates (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]

- 15. TOLUENE-2,6-DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Synthesis of 2,6-Diisocyanatotoluene from dinitrotoluene

An In-depth Examination of the Synthesis of 2,6-Diisocyanatotoluene from Dinitrotoluene, for Researchers, Scientists, and Drug Development Professionals.

The industrial synthesis of this compound (2,6-TDI), a crucial component in the production of high-performance polyurethanes, is a multi-step process commencing with the nitration of toluene. This technical guide delineates the core stages of this synthesis, from the initial nitration to the final purification of the desired isocyanate isomer. The process involves the catalytic reduction of dinitrotoluene to diaminotoluene, followed by phosgenation and subsequent purification. Each step is critical for ensuring the high purity and yield of the final product, which is essential for its application in specialized polymers.

Overall Synthesis Workflow

The transformation of dinitrotoluene to this compound is a sequential process involving three primary chemical transformations: reduction of the nitro groups, phosgenation of the resulting amino groups, and purification of the diisocyanate.

Step 1: Catalytic Hydrogenation of Dinitrotoluene

The initial step in the synthesis is the reduction of a dinitrotoluene (DNT) mixture, which typically contains the 2,6-isomer, to the corresponding 2,6-diaminotoluene (TDA). This is achieved through catalytic hydrogenation.

Experimental Protocol:

A common method for this reduction involves the use of a palladium-on-carbon catalyst in a solvent under hydrogen pressure.

-

Reactor Setup: A high-pressure autoclave reactor is charged with a mixture of dinitrotoluene (containing 80-90% 2,6-dinitrotoluene and 10-20% 2,4-dinitrotoluene), water as a solvent (solute to solvent weight ratio of 1:2), and a palladium-on-carbon catalyst.[1]

-

Reaction Conditions: The reactor is sealed and purged with nitrogen, followed by hydrogen. The hydrogenation is then carried out at a pressure of 1.0–1.2 MPa and a temperature of 110–125 °C.[1] The reaction is typically maintained for a period of 30 minutes to ensure complete conversion.[1]

-

Work-up and Isolation: Following the reaction, the mixture is cooled to 30 °C to induce crystallization of the 2,6-diaminotoluene.[1] The crystallized product is then isolated by suction filtration, followed by centrifugal dehydration and vacuum drying at 60–85 °C for 2 hours.[1]

This process is reported to yield a 2,6-diaminotoluene product with a purity of over 99.5% and a yield exceeding 50%.[1] Alternative catalysts for this reduction include Raney Nickel.[2]

Quantitative Data for Dinitrotoluene Hydrogenation:

| Parameter | Value | Reference |

| Catalyst | Palladium on Carbon | [1] |

| Solvent | Water | [1] |

| Pressure | 1.0–1.2 MPa | [1] |

| Temperature | 110–125 °C | [1] |

| Reaction Time | 30 minutes | [1] |

| Yield of 2,6-TDA | > 50% | [1] |

| Purity of 2,6-TDA | > 99.5% | [1] |

Step 2: Phosgenation of 2,6-Diaminotoluene

The subsequent step involves the reaction of 2,6-diaminotoluene with phosgene (COCl₂) to form this compound. This reaction can be carried out in either the liquid or gas phase.

Signaling Pathway for Phosgenation:

The phosgenation of a diamine proceeds through the formation of intermediate carbamoyl chlorides, which then eliminate hydrogen chloride to yield the diisocyanate.

Experimental Protocol (Liquid-Phase Phosgenation):

-

Solvent and Reactant Preparation: The 2,6-diaminotoluene is dissolved in an inert solvent such as o-dichlorobenzene.

-

Reaction Conditions: The solution of TDA is treated with phosgene under controlled temperature and pressure.[3] The reaction is typically carried out at temperatures ranging from 40 to 150 °C.[4]

-

Product Mixture: The reaction results in a solution containing a mixture of TDI isomers, along with residual phosgene and hydrogen chloride.[3] These byproducts are subsequently separated and can be recycled.[3]

Gas-phase phosgenation is an alternative that is considered more economical and environmentally friendly due to reduced solvent usage and shorter residence times.[4]

Quantitative Data for Phosgenation:

| Parameter | Liquid-Phase | Gas-Phase | Reference |

| Solvent | o-dichlorobenzene, toluene, xylene | Inert gas/vapors | [4] |

| Temperature | 40–150 °C | 300–400 °C | [4] |

| Yield | High (quantitative data for 2,6-isomer is proprietary) | High (quantitative data for 2,6-isomer is proprietary) | [5] |

| Byproducts | Hydrogen Chloride (HCl) | Hydrogen Chloride (HCl) | [6] |

Step 3: Purification of this compound

The final and critical step is the purification of the crude TDI mixture to isolate the 2,6-isomer from the 2,4-isomer and other impurities. This is typically achieved through fractional distillation and/or melt crystallization.

Experimental Workflow for Purification:

Experimental Protocol (Purification):

-

Fractional Distillation: The crude TDI mixture is first subjected to fractional distillation to separate the TDI isomers from the solvent and higher-boiling impurities.[3] This step produces an enriched mixture of 2,4- and 2,6-TDI.

-

Melt Crystallization: To achieve high purity, the enriched TDI isomer mixture can be further purified by melt crystallization. This technique exploits the different melting points of the 2,4- and 2,6-isomers. The mixture is cooled to selectively crystallize one isomer, which can then be separated from the remaining liquid (mother liquor). This process can be repeated to achieve the desired purity.

Quantitative Data for Purification:

| Parameter | Distillation | Melt Crystallization | Reference |

| Objective | Separate TDI from solvent and heavy ends | Separate 2,6-TDI from 2,4-TDI | [3] |

| Purity Achieved | Enriched TDI isomer mixture | > 99% for the desired isomer | |

| Yield | Dependent on initial concentration and process efficiency | Dependent on the number of stages and initial isomer ratio |

The synthesis of this compound from dinitrotoluene is a well-established industrial process that requires careful control over reaction conditions at each stage to ensure high yield and purity of the final product. The choice of catalysts, solvents, and purification techniques plays a pivotal role in the overall efficiency and economic viability of the process. Further research into more sustainable and efficient catalytic systems and separation technologies continues to be an area of active development.

References

- 1. scribd.com [scribd.com]

- 2. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Table 7-2, Analytical Methods for Determining TDI and MDI in Environmental Samples - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. WO2014091011A1 - A method of toluene diamine (tda) phosgenation in the gaseous phase in a specifically constructed reactor - Google Patents [patents.google.com]

- 5. cdn.ihs.com [cdn.ihs.com]

- 6. EP2463272A1 - A method of producing toluene diisocyanate (TDI) in the process of the toluene diamine (TDA) phosgenation reaction in the gaseous phase - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reactivity of Isocyanate Groups in 2,6-Toluene Diisocyanate (2,6-TDI)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the isocyanate (-NCO) groups in 2,6-toluene diisocyanate (2,6-TDI). Understanding the nuanced reactivity of this symmetrical yet complex molecule is critical for the precise control of polymerization reactions and the tailored synthesis of polyurethanes and other advanced materials utilized in drug delivery systems, medical devices, and various high-performance applications.

Core Concepts: Differential Reactivity in a Symmetrical Molecule

2,6-TDI, a symmetrical aromatic diisocyanate, presents a unique reactivity profile. While the two isocyanate groups are chemically equivalent in the unreacted molecule, the reaction of one NCO group significantly influences the reactivity of the second.[1] This phenomenon is primarily attributed to a combination of steric and electronic effects.

Steric Hindrance: The methyl group on the toluene ring provides steric hindrance to both isocyanate groups located at the ortho positions. This initial steric hindrance is a key determinant of the overall reaction rate compared to other diisocyanates.

Electronic Effects: Once one isocyanate group reacts, for instance with a hydroxyl group to form a urethane linkage, the electron-withdrawing nature of the newly formed urethane group deactivates the aromatic ring. This electronic deactivation reduces the electrophilicity of the remaining isocyanate group, thereby decreasing its reactivity.[1]

Quantitative Analysis of Isocyanate Reactivity

The differential reactivity of the isocyanate groups in 2,6-TDI has been a subject of kinetic studies. The following table summarizes the relative reactivity of the first and second NCO groups.

| Reactant | Relative Reactivity of First NCO Group | Relative Reactivity of Second NCO Group | Reactivity Ratio (First NCO : Second NCO) | Conditions | Reference |

| Hydroxyl Compound | 56 | 17 | ~ 3.3 : 1 | Uncatalyzed, near ambient temperature | [2] |

This data clearly indicates that the first isocyanate group in 2,6-TDI is significantly more reactive than the second. It is important to note that this reactivity ratio can be influenced by several factors, including temperature and the presence of catalysts. At temperatures approaching 100°C, the steric effects are largely overcome, leading to more similar reactivity between the two isocyanate groups.[2]

Factors Influencing Isocyanate Reactivity

The following diagram illustrates the key factors that modulate the reactivity of the isocyanate groups in 2,6-TDI.

Experimental Protocols for Determining Isocyanate Reactivity

Accurate determination of isocyanate group reactivity is paramount for controlling polymerization kinetics and achieving desired material properties. The two primary methods for this are titrimetric analysis and in-situ Fourier Transform Infrared (FTIR) spectroscopy.

Titrimetric Determination of Isocyanate Content (ASTM D2572)

This method provides a quantitative measure of the total isocyanate content (%NCO) and can be adapted to monitor the progress of a reaction by taking aliquots at different time points.

Principle: The isocyanate groups are reacted with a known excess of a standard di-n-butylamine (DBA) solution to form ureas. The unreacted DBA is then back-titrated with a standardized solution of hydrochloric acid (HCl).

Apparatus:

-

Automatic titrator or manual titration setup with a burette

-

Magnetic stirrer and stir bars

-

Erlenmeyer flasks (250 mL) with stoppers

-

Pipettes (volumetric and graduated)

-

Analytical balance

Reagents:

-

Di-n-butylamine (DBA) solution (typically 0.1 N in a suitable solvent like toluene)

-

Standardized hydrochloric acid (HCl) solution (typically 0.1 N)

-

Toluene (anhydrous)

-

Isopropyl alcohol or methanol

-

Indicator solution (e.g., bromophenol blue) or a pH electrode for potentiometric titration

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the 2,6-TDI or the reaction mixture into a dry Erlenmeyer flask.

-

Reaction with DBA: Add a precise volume of the standard DBA solution to the flask, ensuring an excess of DBA. Stopper the flask and stir for a sufficient time (e.g., 15-30 minutes) to ensure complete reaction.

-

Titration: Add a co-solvent like isopropyl alcohol to the flask and titrate the unreacted DBA with the standardized HCl solution to the endpoint. The endpoint can be determined visually with an indicator or potentiometrically.

-

Blank Determination: Perform a blank titration using the same volume of DBA solution but without the sample.

-

Calculation: The %NCO is calculated using the following formula:

%NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample

Where:

-

V_blank = Volume of HCl for blank titration (mL)

-

V_sample = Volume of HCl for sample titration (mL)

-

N_HCl = Normality of the HCl solution

-

W_sample = Weight of the sample (g)

-

4.202 is a constant derived from the molecular weight of the NCO group.

-

In-Situ FTIR Spectroscopy for Kinetic Monitoring

In-situ FTIR spectroscopy is a powerful technique for real-time monitoring of the disappearance of isocyanate groups during a reaction, allowing for the determination of reaction kinetics.

Principle: The isocyanate group has a strong and characteristic absorption band in the infrared spectrum at approximately 2270 cm⁻¹. By monitoring the decrease in the intensity of this peak over time, the rate of reaction can be determined.

Apparatus:

-

FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a flow cell.

-

Reaction vessel with a port for the ATR probe or connections for the flow cell.

-

Temperature control system for the reaction vessel.

-

Data acquisition and analysis software.

Procedure:

-

Background Spectrum: Record a background spectrum of the reaction solvent and polyol at the desired reaction temperature.

-

Reaction Initiation: Add the 2,6-TDI to the reaction vessel to initiate the polymerization.

-

Data Acquisition: Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30-60 seconds).

-

Data Analysis:

-

Monitor the absorbance of the NCO peak at ~2270 cm⁻¹ as a function of time.

-

The concentration of NCO groups can be related to the absorbance using the Beer-Lambert law.

-

Plot the concentration of NCO groups versus time to obtain the reaction profile.

-

From this data, the reaction order and rate constants (k) for the reaction of the first and second isocyanate groups can be determined by fitting the data to appropriate kinetic models.

-

The following diagram illustrates a typical experimental workflow for determining the reactivity of 2,6-TDI using these methods.

Conclusion

The reactivity of the isocyanate groups in 2,6-TDI is a critical parameter that dictates the structure and properties of the resulting polymers. While the molecule is symmetrical, the reaction of one isocyanate group deactivates the second, leading to a notable difference in reactivity. This technical guide has provided a quantitative overview of this differential reactivity, outlined the key factors influencing it, and detailed the experimental protocols for its determination. A thorough understanding and control of these principles are essential for researchers and professionals in the development of advanced materials for a wide range of applications, including the demanding fields of pharmaceuticals and medical devices.

References

The Urethane Linkage: An In-depth Technical Guide to the Reaction Mechanism of 2,6-Diisocyanatotoluene with Polyols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanism between 2,6-diisocyanatotoluene (2,6-TDI) and polyols, the fundamental chemistry underpinning the synthesis of a vast array of polyurethane materials. This document delves into the reaction kinetics, catalytic influences, and detailed experimental protocols for monitoring and characterizing this crucial industrial process.

The Core Reaction: Urethane Formation

The synthesis of polyurethanes from this compound (2,6-TDI) and polyols is a polyaddition reaction. The fundamental reactive species are the isocyanate groups (-NCO) of the TDI molecule and the hydroxyl groups (-OH) of the polyol. The reaction results in the formation of a urethane linkage (-NH-COO-). As both the diisocyanate and the polyol are polyfunctional (containing two or more reactive groups), a polymer chain is formed.

The reaction proceeds via a nucleophilic attack of the oxygen atom of the hydroxyl group on the electron-deficient carbon atom of the isocyanate group. A subsequent proton transfer results in the stable urethane bond.

Due to the symmetric nature of the 2,6-TDI isomer, both isocyanate groups are in the ortho position relative to the methyl group. This steric hindrance influences their reactivity. After the first isocyanate group reacts with a hydroxyl group, the reactivity of the second isocyanate group is known to decrease. This is attributed to both electronic and steric effects of the newly formed, bulky urethane group.

Reaction Kinetics and Catalysis

The reaction between 2,6-TDI and polyols can proceed without a catalyst, but it is often slow at ambient temperatures. To achieve practical production rates, catalysts are almost always employed. The kinetics of the reaction are typically studied as a pseudo-first-order or second-order reaction, depending on the experimental conditions.

The reaction rate is significantly influenced by several factors:

-

Structure of the Polyol: Primary hydroxyl groups are more reactive than secondary hydroxyl groups. Studies have shown that secondary alcohols can be approximately three times less reactive towards 2,6-TDI than primary alcohols.[1]

-

Catalyst Type and Concentration: A variety of catalysts can be used to accelerate the urethane formation. These are broadly categorized as amine catalysts and organometallic catalysts.

-

Amine Catalysts: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), function by activating the isocyanate group.

-

Organometallic Catalysts: Tin compounds, particularly dibutyltin dilaurate (DBTDL), are highly effective catalysts. The mechanism is believed to involve the formation of a complex between the catalyst, the polyol, and the isocyanate, which facilitates the reaction. Ferric acetylacetonate (FeAA) is another effective organometallic catalyst.[2]

-

-

Temperature: As with most chemical reactions, an increase in temperature leads to an increase in the reaction rate.

The reaction of 2,6-TDI with a diol proceeds in two steps, with two different rate constants, k1 for the reaction of the first isocyanate group and k2 for the reaction of the second.

Quantitative Kinetic Data

The following tables summarize kinetic data for the reaction of toluene diisocyanate (TDI) with polyols. It is important to note that much of the available literature focuses on 80:20 mixtures of 2,4-TDI and 2,6-TDI, as this is the most common commercial grade. The data presented below is for such a mixture reacting with polypropylene glycol (PPG) in the presence of catalysts.[2]

Table 1: Rate Constants for the Reaction of TDI (80:20) with PPG in the Presence of Dibutyltin Dilaurate (DBTDL) [2]

| Temperature (°C) | k1 (L/mol·min) | k2 (L/mol·min) |

| 50 | 0.0922 | - |

| 60 | 0.3373 | - |

| 70 | 0.5828 | - |

Note: The original study did not report separate k2 values for this specific dataset.

Table 2: Activation Parameters for the Reaction of TDI (80:20) with PPG in the Presence of Catalysts [2]

| Catalyst | Activation Energy (Ea1) (kJ/mol) | Activation Energy (Ea2) (kJ/mol) |

| DBTDL | 71.63 | - |

| FeAA | - | - |

Note: The activation energy was reported for the overall reaction catalyzed by DBTDL.[3] More detailed studies have calculated separate activation parameters for the para and ortho isocyanate groups in 2,4-TDI.[2]

Side Reactions

Besides the primary urethane-forming reaction, several side reactions can occur during polyurethane synthesis, which can affect the final properties of the polymer. These include:

-

Allophanate Formation: An isocyanate group can react with a urethane linkage to form an allophanate linkage. This reaction typically occurs at higher temperatures and leads to branching and cross-linking.

-

Biuret Formation: An isocyanate group can react with a urea linkage (formed from the reaction of isocyanate with water) to form a biuret linkage, also leading to cross-linking.

-

Isocyanate Dimerization and Trimerization: Isocyanate groups can react with each other to form dimers (uretdiones) and trimers (isocyanurates). Trimerization is often intentionally promoted to introduce cross-links and improve thermal stability. The activation energy for the initial dimerization of 2,4-TDI has been reported as 87.9 kJ/mol, and for trimerization as 66.9 kJ/mol.[4]

Experimental Protocols

Monitoring the reaction of 2,6-TDI with polyols is crucial for process control and for understanding the reaction kinetics. Several analytical techniques are commonly employed for this purpose.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for real-time monitoring of the polyurethane formation. The disappearance of the strong absorption band of the isocyanate group and the appearance of the urethane linkage bands can be tracked over time.

Methodology:

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is typically used for in-situ measurements.

-

Sample Preparation: The polyol and catalyst (if used) are charged into a reaction vessel equipped with a stirrer and a temperature controller. The ATR probe is immersed in the mixture.

-

Reaction Initiation: A background spectrum of the polyol/catalyst mixture is recorded. The pre-heated 2,6-TDI is then added to the reactor to start the reaction.

-

Data Acquisition: FTIR spectra are collected at regular intervals (e.g., every 30-60 seconds).

-

Data Analysis: The concentration of the isocyanate group is monitored by measuring the area or height of its characteristic absorption peak at approximately 2270 cm⁻¹. The formation of the urethane linkage can be monitored by the appearance of the N-H stretching vibration around 3300 cm⁻¹ and the C=O stretching vibration around 1730-1700 cm⁻¹. The rate of the reaction can be determined by plotting the concentration of the isocyanate group versus time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to follow the kinetics of the reaction. Both ¹H and ¹³C NMR can be employed.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation: The reaction is typically carried out in a deuterated solvent in an NMR tube. The polyol and catalyst are dissolved in the solvent, and an initial spectrum is recorded.

-

Reaction Initiation: A known amount of 2,6-TDI is added to the NMR tube, and the acquisition of spectra over time is initiated.

-

Data Acquisition: A series of ¹H NMR spectra are acquired at specific time intervals.

-

Data Analysis: The disappearance of the signals corresponding to the hydroxyl protons of the polyol and the appearance of the signals of the urethane protons (typically in the range of 8-10 ppm) are monitored. The relative integration of these signals allows for the calculation of the conversion and the reaction rate. Model compounds are often used to aid in the assignment of the various proton signals.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-MS)

These chromatographic techniques are primarily used for the analysis of residual unreacted 2,6-TDI and for the characterization of side products. Due to the high reactivity of isocyanates, derivatization is often necessary before analysis.

Methodology for Residual TDI Analysis (GC-MS):

-

Sample Preparation: A sample of the reaction mixture or the final polymer is extracted with a suitable solvent.

-

Derivatization: A derivatizing agent, such as dibutylamine, is added to the extract to convert the reactive isocyanate groups into stable urea derivatives.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. The different TDI isomers and their derivatives can be separated and quantified.[6]

Methodology for Reaction Monitoring (HPLC-MS):

-

Sample Preparation: Aliquots are taken from the reaction mixture at different times and immediately quenched with a derivatizing agent like 1-(2-methoxyphenyl)piperazine.[7]

-

HPLC-MS Analysis: The derivatized samples are analyzed by HPLC-MS to separate and identify the various species present, including unreacted monomers, oligomers, and different urethane structures.[7][8]

Visualizing the Process

Reaction Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes described in this guide.

Caption: The step-wise reaction mechanism of 2,6-TDI with a polyol, highlighting the two-stage addition.

Caption: Experimental workflow for in-situ monitoring of polyurethane synthesis using FTIR spectroscopy.

Caption: Potential side reactions in polyurethane synthesis leading to branching and cross-linking.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Mass Spectrometry of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2,6-Toluene Diisocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,6-toluene diisocyanate (2,6-TDI). The information herein is intended to support research, development, and safety protocols by presenting meticulously collated data, detailed experimental methodologies, and logical relationships between the compound's physical characteristics.

Core Physical and Chemical Data

2,6-Toluene diisocyanate is an aromatic organic compound and one of the main isomers of toluene diisocyanate. It is a colorless to pale-yellow solid or liquid with a pungent odor.[1] The following tables summarize the key physical properties of 2,6-TDI, with distinctions made for the pure isomer and its common commercial mixture with 2,4-TDI.

Table 1: General and Molar Properties of 2,6-Toluene Diisocyanate

| Property | Value | Source(s) |

| Chemical Formula | C₉H₆N₂O₂ | [2][3] |

| Molecular Weight | 174.16 g/mol | [4][5] |

| CAS Number | 91-08-7 | [4][5] |

| Appearance | Colorless to pale-yellow solid or liquid | [1][6] |

| Odor | Pungent | [1][6][7] |

Table 2: Thermodynamic and Physical State Properties of 2,6-Toluene Diisocyanate

| Property | 2,6-TDI (Pure) | 80:20 TDI Mixture (2,4- and 2,6-) | Source(s) |

| Melting Point | 10.5 °C (50.9 °F) | 20-22 °C (68-72 °F) | [1][5] |

| Boiling Point | 244-249 °C (471-480 °F) at 760 mmHg | 247-249 °C (477-480 °F) at 760 mmHg | [5][8] |

| 129-133 °C (264-271 °F) at 18 mmHg | 129-133 °C (264-271 °F) at 18 mmHg | [4][6] | |

| Density | 1.226 g/cm³ at 20 °C | 1.22 g/cm³ at 25 °C | [2][5] |

| Vapor Pressure | ~0.01 mmHg at 20 °C | 0.025 mmHg at 25 °C | [8][9] |

| Vapor Density | 6.0 (Air = 1) | 6.0 (Air = 1) | [1][9] |

Table 3: Safety and Handling Properties of 2,6-Toluene Diisocyanate

| Property | 2,6-TDI (Pure) | 80:20 TDI Mixture (2,4- and 2,6-) | Source(s) |

| Flash Point | 132.4 °C (270.3 °F) (Closed Cup) | 132 °C (270 °F) (Closed Cup) | [5][6] |

| Autoignition Temperature | >595 °C (>1103 °F) | >598 °C (>1108 °F) | [4][5] |

| Lower Explosive Limit (LEL) | Not Available | 0.9% | [1][9] |

| Upper Explosive Limit (UEL) | Not Available | 9.5% | [1][9] |

| Solubility in Water | Reacts/Decomposes | Reacts/Decomposes | [2][6] |

| Solubility in Organic Solvents | Soluble in acetone, benzene, ethanol, diethyl ether, ethyl acetate, carbon tetrachloride | Soluble in acetone, benzene, ethanol, diethyl ether, ethyl acetate, carbon tetrachloride | [6][10] |

| Refractive Index (n20/D) | 1.571 | Not Available | [4][11] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of 2,6-toluene diisocyanate. These protocols are based on standard testing methods and established laboratory practices.

Melting Point Determination

The melting point of 2,6-TDI can be determined using a capillary melting point apparatus.

-

Sample Preparation : A small amount of solid 2,6-TDI is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating : The sample is heated at a controlled rate. A rapid heating rate can be used to approximate the melting point, followed by a slower rate (1-2 °C per minute) for a precise determination.

-

Observation : The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow.

Boiling Point Determination at Reduced Pressure

Due to its high boiling point at atmospheric pressure, the boiling point of 2,6-TDI is often determined at a reduced pressure to prevent decomposition.

-

Apparatus Setup : A small-scale distillation apparatus is assembled, including a boiling flask, a condenser, a receiving flask, and a connection to a vacuum source. A thermometer is placed so that the bulb is just below the side arm leading to the condenser.

-

Sample Introduction : A small volume of liquid 2,6-TDI and a boiling chip are placed in the boiling flask.

-

Pressure Reduction : The system is evacuated to the desired pressure, which is monitored with a manometer.

-

Heating : The sample is gently heated until it boils and a steady reflux is observed.

-

Temperature Reading : The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point at that pressure.

Density Measurement

The density of liquid 2,6-TDI can be determined using a digital density meter or a pycnometer, following principles outlined in ASTM D4052.

-

Apparatus : A calibrated digital density meter or a pycnometer of known volume.

-

Temperature Control : The sample and the measuring instrument are brought to a constant temperature (e.g., 20 °C or 25 °C) using a water bath.

-

Measurement with Digital Density Meter : The sample is injected into the oscillating U-tube of the density meter. The instrument measures the oscillation frequency, which is related to the density of the sample.

-

Measurement with Pycnometer : The empty pycnometer is weighed. It is then filled with the liquid sample, ensuring no air bubbles are present, and weighed again. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Vapor Pressure Determination

The vapor pressure of 2,6-TDI can be determined using the static method.

-

Sample Preparation : A purified sample of 2,6-TDI is placed in a thermostated vessel connected to a pressure measuring device.

-

Degassing : The sample is thoroughly degassed to remove any dissolved air or other volatile impurities.

-

Equilibration : The vessel is heated to a series of controlled temperatures, and at each temperature, the system is allowed to reach equilibrium.

-

Pressure Measurement : The pressure of the vapor in equilibrium with the liquid is measured at each temperature.

Flash Point Determination

The flash point of 2,6-TDI is determined using a closed-cup tester, such as the Pensky-Martens apparatus, following ASTM D93.

-

Sample Preparation : The liquid sample is placed in the test cup of the apparatus to a specified level.

-

Heating : The sample is heated at a slow, constant rate while being stirred.

-

Ignition Test : At regular temperature intervals, a test flame is introduced into the vapor space of the cup.

-

Flash Point : The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

Autoignition Temperature Determination

The autoignition temperature is determined according to ASTM E659.

-

Apparatus : A 500-mL flask is placed in a temperature-controlled oven.

-

Sample Injection : A small, measured amount of the liquid sample is injected into the heated flask.

-

Observation : The flask is observed for ignition, which is indicated by a flame or an explosion.

-

Temperature Variation : The test is repeated at various temperatures until the lowest temperature at which ignition occurs is determined.

Refractive Index Measurement

The refractive index of liquid 2,6-TDI is measured using a refractometer.

-

Calibration : The refractometer is calibrated using a standard of known refractive index.

-

Sample Application : A few drops of the liquid sample are placed on the prism of the refractometer.

-

Temperature Control : The prism is maintained at a constant temperature (typically 20 °C).

-

Reading : The refractive index is read directly from the instrument's scale or digital display.

Solubility Determination

Due to the reactivity of 2,6-TDI with water and other protic solvents, its solubility is more complex to determine and is often described as "reactive" or "decomposes". For organic solvents, a simple qualitative or quantitative determination can be made.

-

Qualitative Assessment : A small amount of 2,6-TDI is added to a test tube containing the organic solvent. The mixture is agitated, and the dissolution is observed.

-

Quantitative Assessment (for non-reactive solvents) : A saturated solution is prepared by adding an excess of 2,6-TDI to a known volume of the solvent. The mixture is stirred at a constant temperature until equilibrium is reached. The undissolved solid is then separated by filtration or centrifugation, and the concentration of 2,6-TDI in the clear solution is determined by a suitable analytical method, such as chromatography.

Logical Relationships of Physical Properties

The physical properties of 2,6-toluene diisocyanate are interconnected. Understanding these relationships is crucial for predicting its behavior under various conditions.

Caption: Interrelationships of 2,6-TDI's physical properties.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. Autoignition temperature - Wikipedia [en.wikipedia.org]

- 4. rudolphresearch.com [rudolphresearch.com]

- 5. Autoignition_temperature [chemeurope.com]

- 6. mt.com [mt.com]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. calnesis.com [calnesis.com]

- 10. ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester - Savant Labs [savantlab.com]

- 11. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

2,6-TDI solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,6-Toluene Diisocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-Toluene Diisocyanate (2,6-TDI) in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where 2,6-TDI is a key component.

Introduction

2,6-Toluene diisocyanate (2,6-TDI) is an aromatic diisocyanate, a chemical intermediate used in the production of polyurethanes.[1] The solubility of 2,6-TDI in organic solvents is a critical parameter for its application in various chemical syntheses and formulations. Understanding its solubility behavior is essential for process design, reaction kinetics, and product purification. This guide provides quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Quantitative Solubility Data

The solubility of 2,6-TDI has been determined in a range of organic solvents. The following table summarizes the available quantitative data at 25°C.

| Organic Solvent | Solubility (g/L) at 25°C |

| Acetone | 27.57 |

| Acetonitrile | 12.38 |

| Benzene | Soluble |

| n-Butanol | 3.34 |

| 2-Butanone | Data not available |

| 1,4-Dioxane | 21.5 |